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Compound of Interest

Compound Name:
1-(3-Fluorobenzyl)piperidine-4-

carboxylic acid hydrochloride

Cat. No.: B1304246 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth review of 1-benzylpiperidine-4-carboxylic acid and its

analogs, a chemical scaffold of significant interest in medicinal chemistry. This document

outlines the synthesis, pharmacological activities, and structure-activity relationships (SAR) of

these compounds, supported by quantitative data, detailed experimental protocols, and visual

diagrams of relevant biological pathways and experimental workflows.

Introduction
The 1-benzylpiperidine-4-carboxylic acid core is a versatile scaffold that has been extensively

explored in the development of therapeutic agents targeting a range of biological systems. The

inherent structural features of the piperidine ring, coupled with the lipophilic benzyl group and

the ionizable carboxylic acid moiety, provide a framework that can be readily modified to

modulate pharmacological properties such as receptor affinity, selectivity, and pharmacokinetic

profiles. This guide will delve into the key findings related to the analogs of this compound, with

a focus on their potential applications in neurodegenerative diseases and metabolic disorders.
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The synthesis of the core scaffold, 1-benzylpiperidine-4-carboxylic acid, can be achieved

through various routes. A common method involves the hydrolysis of the corresponding ethyl

ester.

General Synthesis of 1-Benzylpiperidine-4-carboxylic Acid:

A solution of ethyl 1-benzyl-4-piperidinecarboxylate in a suitable solvent like tetrahydrofuran is

treated with an aqueous solution of a strong base, such as sodium hydroxide. The reaction

mixture is stirred, often overnight, to ensure complete hydrolysis of the ester. Following the

reaction, the pH is adjusted to neutral with an acid, and the solvent is removed under reduced

pressure. The resulting residue is then purified to yield 1-benzylpiperidine-4-carboxylic acid[1].

Further modifications to generate analogs, such as amides and substituted derivatives,

typically involve standard coupling reactions or the use of substituted starting materials. For

instance, the synthesis of amide derivatives can be accomplished by reacting 1-

benzylpiperidine-4-carboxylic acid with a desired amine in the presence of a coupling agent.

Pharmacological Activities and Quantitative Data
Analogs of 1-benzylpiperidine-4-carboxylic acid have demonstrated a wide array of

pharmacological activities. The following tables summarize the quantitative data for various

analogs against different biological targets.

Table 1: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibitory Activity
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Compound Target IC50 (µM) Reference

1-Benzyl-N-(5,6-

dimethoxy-8H-

indeno[1,2-d]thiazol-2-

yl)piperidine-4-

carboxamide (28)

AChE 0.41 ± 1.25 [2]

1-Benzyl-N-(1-methyl-

3-oxo-2-phenyl-2,3-

dihydro-1H-pyrazol-4-

yl) piperidine-4-

carboxamide (20)

AChE 5.94 ± 1.08 [2]

1-Benzyl-4-[2-(N-[4'-

(benzylsulfonyl)

benzoyl]-N-

methylamino]ethyl]pip

eridine hydrochloride

(21)

AChE 0.00056 [3]

1-Benzyl-4-[(5,6-

dimethoxy-1-

oxoindan-2-

yl)methyl]piperidine

(13e)

AChE 0.0057 [4]

Compound 7 AChE 28 ± 1.5 [5]

Compound 8 AChE 35 ± 2.1 [5]

Compound 9 AChE 41 ± 3.2 [5]

Compound 10 AChE 39 ± 2.8 [5]

Compound 21 BuChE 6.16 ± 0.29 [5]

Table 2: Dopamine Receptor Binding Affinity
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Compound Target Ki (nM) Reference

Compound 8a D4 205.9 [6]

Compound 8b D4 169 [6]

Compound 8c D4 135 [6]

Compound 8p D4 166 [6]

Compound 9j D4 96 [6]

Compound 14a D3 0.18 [7]

Compound 14b D3 0.4 [7]

Compound 14a D2 15.7 [7]

Compound 14b D2 24 [7]

Compound 38 D3 Moderate Affinity [8]

Compound 39 D3 Single-digit nM [8]

Table 3: Serotonin Transporter (SERT) Binding Affinity

Compound Target Ki (µM) Reference

Compound 12 SERT Low µM range [5]

Compound 13 SERT Low µM range [5]

Compound 14 SERT Low µM range [5]

Compound 15 SERT Low µM range [5]

Compound 16 SERT Low µM range [5]

Compound 21 SERT 25.5 ± 1.01 [5]

Table 4: Steroid-5-alpha-reductase Inhibitory Activity
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Compound Target IC50 (µM) Reference

Compound 6
5α-reductase type 1

(rat)
3.44 [9]

Compound 6
5α-reductase type 2

(rat)
0.37 [9]

Compound 9
5α-reductase type 1

(rat)
0.54 [9]

Compound 9
5α-reductase type 2

(rat)
0.69 [9]

Compound 7
5α-reductase type 2

(human & rat)
0.06 & 0.08 [9]

Table 5: Peroxisome Proliferator-Activated Receptor (PPAR) Agonist Activity

Compound Target EC50 (nM) Reference

Analog 15a PPARα 8 [10]

Analog 15a PPARδ 5 [10]

Analog 15a PPARγ 2939 [10]

OA-NO2 PPARγ <1 [11]

LNO2 PPARγ 36 [11]

Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature for the

synthesis and evaluation of 1-benzylpiperidine-4-carboxylic acid analogs.

4.1. Synthesis of 1-Benzyl-4-anilinopiperidine-4-carboxylic Acid

This multi-step synthesis is a key example of the derivatization of the 1-benzylpiperidine core.
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Step 1: Synthesis of 1-benzyl-4-cyano-4-anilinopiperidine. To a cooled solution of 1-benzyl-4-

piperidone, hydrocyanic acid is added under basic catalysis. The reaction is then heated to

reflux, and aniline is added. After completion, the mixture is cooled, and glacial acetic acid is

added to induce crystallization, yielding the solid product[12].

Step 2: Hydrolysis to the Amide. The solid from Step 1 is added to 70-90% sulfuric acid and

stirred for an extended period (50-90 hours) at room temperature. The reaction mixture is

then poured into crushed ice, and the pH is adjusted to 4-9 with concentrated ammonia

water to precipitate the amide intermediate[12].

Step 3: Hydrolysis to the Carboxylic Acid. The amide from Step 2 is refluxed in concentrated

hydrochloric acid for 10-20 hours. Upon cooling and standing, the final product, 1-benzyl-4-

anilinopiperidine-4-carboxylic acid, crystallizes and is collected by filtration[12].

4.2. Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to screen for AChE inhibitors.

Principle: The assay measures the activity of AChE by quantifying the rate of formation of a

yellow-colored product. AChE hydrolyzes the substrate acetylthiocholine (ATCI) to

thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to

produce 5-thio-2-nitrobenzoate (TNB), which absorbs light at 412 nm[13].

Reagents:

0.1 M Phosphate Buffer (pH 8.0)

10 mM DTNB solution

14 mM ATCI solution (prepare fresh)

AChE enzyme solution

Test compound (inhibitor) solutions[13]

Procedure (96-well plate format):

Plate Setup:
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Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.

Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB

+ 10 µL solvent for the test compound.

Test Sample: 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL

test compound solution[13].

Pre-incubation: Add the buffer, AChE solution, DTNB, and test compound/solvent to the

respective wells. Mix gently and incubate for 10 minutes at 25°C[13].

Reaction Initiation: Add 10 µL of ATCI solution to each well to start the reaction[13].

Measurement: Immediately measure the absorbance at 412 nm at regular intervals using

a microplate reader to determine the reaction rate[14][15].

Data Analysis: Calculate the percentage of inhibition for each concentration of the test

compound and determine the IC50 value[15].

Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways

and a general workflow for the discovery of 1-benzylpiperidine-4-carboxylic acid analogs.

Caption: Dopamine receptor signaling pathways.
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Caption: Peroxisome Proliferator-Activated Receptor (PPAR) signaling pathway.
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Caption: A generalized drug discovery workflow for piperidine-based inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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